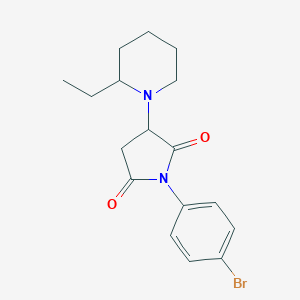

![molecular formula C19H19NO6S B414142 5-{[(4-メトキシフェニル)スルホニル]アミノ}-2-メチル-1-ベンゾフラン-3-カルボン酸エチル](/img/structure/B414142.png)

5-{[(4-メトキシフェニル)スルホニル]アミノ}-2-メチル-1-ベンゾフラン-3-カルボン酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

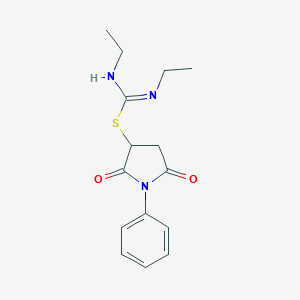

Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a chemical compound with the molecular formula C19H19NO6S . It has an average mass of 389.422 Da and a monoisotopic mass of 389.093292 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C19H19NO6S, an average mass of 389.422 Da, and a monoisotopic mass of 389.093292 Da .科学的研究の応用

抗がん活性

5-{[(4-メトキシフェニル)スルホニル]アミノ}-2-メチル-1-ベンゾフラン-3-カルボン酸エチルなどのベンゾフラン誘導体は、有望な抗がん特性を示しています。 研究によると、白血病、非小細胞肺がん、結腸がん、中枢神経系がん、メラノーマ、卵巣がんを含むさまざまな癌細胞株において、有意な細胞増殖抑制効果が示されています . この化合物の癌細胞増殖阻害能力は、新しい癌療法の開発のための潜在的な候補となっています。

新規化合物の合成

このベンゾフラン化合物は、潜在的な薬理学的用途を持つ新規化合物の合成における前駆体として役立ちます。 たとえば、治療特性について調査されているトリアゾール-ピリミジン誘導体の合成に使用できます . ベンゾフランコアの汎用性により、幅広い生物活性分子の作成が可能になります。

将来の方向性

作用機序

Target of Action

It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The compound likely interacts with its targets through a process similar to the Suzuki–Miyaura (SM) coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the Suzuki–Miyaura coupling reaction . This reaction is a key step in many synthetic processes, leading to the formation of carbon–carbon bonds . The downstream effects of this reaction can include the synthesis of complex organic molecules, which can have various applications in fields such as pharmaceuticals and materials science .

Pharmacokinetics

Similar compounds are known to be relatively stable, readily prepared, and generally environmentally benign , which could potentially impact their bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various applications in fields such as pharmaceuticals and materials science .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and tolerant of various functional groups . Additionally, the reagents used in this reaction are relatively stable, readily prepared, and generally environmentally benign , which can influence the reaction’s efficacy and stability.

特性

IUPAC Name |

ethyl 5-[(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO6S/c1-4-25-19(21)18-12(2)26-17-10-5-13(11-16(17)18)20-27(22,23)15-8-6-14(24-3)7-9-15/h5-11,20H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFSAIIIBGKFFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-[2,6-dibromo-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B414059.png)

![N'-(1,3-benzodioxol-5-ylmethylene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B414061.png)

![1-(3,4-Dichlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B414062.png)

![1-(3,4-Dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B414065.png)

![2,2-bis(3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B414079.png)

![10,10-dichloro-N-(4-chlorophenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B414080.png)